5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Overview
Description
The compound you mentioned is a bicyclic compound with an aldehyde functional group. The bicyclic structure is a common motif in many natural products and pharmaceuticals due to its rigid structure which can lead to specific biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic structure followed by the introduction of the aldehyde group. One possible method for the formation of bicyclic structures is the Diels-Alder reaction . The aldehyde group could potentially be introduced through oxidation of a corresponding alcohol group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic [2.2.2]octene core with a methyl and isopropyl substituent on one of the rings and an aldehyde functional group on the other .Chemical Reactions Analysis
The aldehyde group is a reactive functional group that can undergo a variety of reactions including nucleophilic addition and oxidation. The double bond in the ring could potentially undergo reactions such as hydrogenation or epoxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. The aldehyde group is polar, which could influence the compound’s solubility in different solvents. The bicyclic structure could contribute to the compound’s rigidity and potentially its boiling and melting points .Scientific Research Applications
Chemical Rearrangements and Synthesis
- The compound undergoes interesting chemical transformations. For example, derivatives of bicyclo[2.2.2]oct-5-ene-2-carbaldehyde are involved in thermal rearrangement processes leading to different chemical structures, such as acyl pyrroles (Wu & Wu, 1993).
- Synthesis processes involving similar compounds have been explored, demonstrating their utility in creating polyimides with unique solubility and thermal properties (Itamura et al., 1993).
Fragrance Industry Applications
- One specific derivative, 1-[5(Or 6)-Methyl-7(or 8)-1-(methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one, is utilized as a fragrance ingredient. This compound is part of the Alkyl Cyclic Ketones group and has been subject to detailed toxicological and dermatological reviews (Scognamiglio, Letizia, & Api, 2013).
Material Science and Polymer Research
- Derivatives of bicyclo[2.2.2]oct-5-ene-2-carbaldehyde have been used in the synthesis of materials like polyimides and polymers, contributing to advancements in material science. Their applications in creating materials with specific properties like solubility, thermal stability, and molecular weight are notable (Itamura et al., 1993).
Application in Natural Product Synthesis
- Compounds structurally related to 5-Methyl-7-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde are used in the synthesis of natural product analogs. For example, their utilization in creating indolyl-2-azabicyclo[2.2.2]oct-7-ene derivatives shows potential in designing agents for the attenuation of withdrawal symptoms (Passarella et al., 2006).
Explorations in Organic Chemistry
- The compound and its derivatives have been central to various studies in organic chemistry, exploring synthetic pathways and chemical behavior. This includes investigations into rearrangements, synthesis of cyclic skeletons, and studies on chemical reactions (Uyehara et al., 1998).
Future Directions
properties
IUPAC Name |
5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-4-ene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h7-8,11-13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAYNPKNDLTBTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(C(C1)C(C2)C(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |
CAS RN |
68259-31-4 | |
Record name | Bicyclo(2.2.2)oct-5-ene-2-carboxaldehyde, 5(or 6)-methyl-7(or 8)-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068259314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 5(or 6)-methyl-7(or 8)-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5(or 6)-methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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